(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 118119-32-7
VCID: VC21536711
InChI: InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

CAS No.: 118119-32-7

Cat. No.: VC21536711

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate - 118119-32-7

CAS No. 118119-32-7
Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
Standard InChI Key MYVDRDMFYHOZBJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl

Chemical Identity and Structural Characteristics

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a complex organic compound characterized by three key structural components: a fluorenyl group, a carbamate moiety, and an aminopentyl chain. This molecular arrangement contributes to its unique chemical properties and versatility in various applications. The compound exists in multiple forms, including as a hydrochloride salt, which affects its solubility and handling characteristics.

Chemical Identification Data

The compound's identification parameters are summarized in the following table:

ParameterFree BaseHydrochloride Salt
CAS Number118119-32-7177333-17-4
Molecular FormulaC₂₀H₂₄N₂O₂C₂₀H₂₅ClN₂O₂
Molecular Weight324.4 g/mol360.9 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate hydrochloride
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCNC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl

Structural Features

The structure of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate incorporates several key features that contribute to its chemical behavior:

  • The 9H-fluoren-9-yl group provides rigidity and hydrophobicity

  • The carbamate functional group (–COO–) connects the fluorenyl moiety to the aminopentyl chain

  • The aminopentyl chain features terminal primary amine functionality, creating a bifunctional molecule

  • In the hydrochloride form, the terminal amine is protonated, affecting solubility and reactivity

These structural elements collectively influence the compound's physical properties, chemical reactivity, and biological interactions.

Applications in Synthetic Chemistry

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate serves as a valuable reagent in chemical synthesis due to its versatile applications. This compound is primarily utilized as a protecting group in organic synthesis, providing temporary protection to specific reactive functional groups present in molecules .

Role as a Protecting Group

The compound functions as an effective protecting group that can:

  • Selectively shield specific sites from undesired reactions during sequential chemical transformations

  • Enable controlled manipulation and modification of complex molecules

  • Be selectively cleaved under mild conditions without affecting other functional groups

This strategic use plays a crucial role in the synthesis of various organic compounds, allowing chemists to achieve targeted chemical modifications with high precision and efficiency. The fluorenyl component of the molecule provides UV detectability, making reaction monitoring more straightforward .

Synthetic Applications

Specific applications in synthesis include:

  • Protection of amine groups in peptide synthesis

  • Controlled functionalization of polyamines

  • Preparation of complex biological molecules with multiple reactive sites

  • Serves as a building block in the synthesis of more complex structures

Related Compounds and Structural Analogs

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, forming a family of related chemicals with comparable properties and applications.

Key Structural Analogs

The following compounds are notable structural analogs:

  • (9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate (CAS: 209115-32-2)

    • Contains a shorter chain with a terminal hydroxyl instead of amine

    • Similarity coefficient: 0.98

  • (9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate (CAS: 147190-31-6)

    • Features a longer, more functionalized chain with hydroxyl groups

    • Similarity coefficient: 0.97

  • (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride (CAS: 945923-91-1)

    • Contains a longer aminoalkyl chain

    • Similarity coefficient: 0.97

  • Bis((9H-fluoren-9-yl)methyl) hexane-1,6-diyldicarbamate (CAS: 296247-94-4)

    • Features two fluorenylmethyl carbamate groups connected by a hexyl chain

    • Similarity coefficient: 0.98

Comparative Properties

These structural analogs share several common features with (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate:

  • All contain the fluorenyl group contributing to their structural rigidity

  • All feature at least one carbamate functional group

  • They differ primarily in the length and functionalization of their alkyl chains

  • Their applications in organic synthesis follow similar principles, though specific reactivity may vary based on their unique functional groups

The structural similarities among these compounds suggest comparable chemical behaviors and potential applications, while their differences enable fine-tuning for specific synthetic requirements.

Analytical Methods and Identification

Various analytical techniques can be employed to identify and characterize (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate in research settings.

Spectroscopic Methods

Spectroscopic techniques commonly used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Visible spectroscopy utilizing the characteristic absorption of the fluorenyl group

Chromatographic Analysis

Chromatographic methods for purification and analysis include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for combined separation and identification

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification

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